Ethanethioic acid, S-(2-bromoethyl) ester

Description

Significance of Thioesters as Acyl Transfer Agents and Synthetic Intermediates in Organic Transformations

Thioesters, characterized by the R-C(=O)S-R' functional group, are renowned for their role as effective acyl transfer agents. redalyc.org The carbon-sulfur bond in thioesters is less stable than the corresponding carbon-oxygen bond in esters, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity allows for the transfer of the acyl group (R-C=O) to a variety of nucleophiles under milder conditions than those required for esters. redalyc.org This property is not only exploited in numerous biological processes, such as in the form of acetyl-CoA, but is also a cornerstone of many synthetic organic transformations, including the formation of amides, esters, and ketones. molbase.com

The Role of Halogenated Alkanes as Electrophilic Building Blocks in Complex Molecule Synthesis

Halogenated alkanes, or alkyl halides, are fundamental building blocks in organic synthesis, primarily serving as electrophiles. The presence of a halogen atom induces a dipole moment in the carbon-halogen bond, making the carbon atom electron-deficient and thus a target for nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. Bromoalkanes, in particular, offer a good balance of reactivity and stability, making them widely used in a vast array of synthetic applications, from the simple extension of carbon chains to the construction of intricate heterocyclic systems.

Overview of Ethanethioic Acid, S-(2-Bromoethyl) Ester within the Context of Contemporary Chemical Research

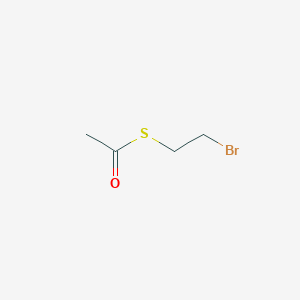

This compound, with the chemical formula C₄H₇BrOS, neatly marries the functionalities of both thioesters and bromoalkanes. molbase.com This bifunctional nature allows it to act as both an acylating agent and an alkylating agent. The thioester moiety provides a site for nucleophilic acyl substitution, while the bromoethyl group serves as an electrophilic center for nucleophilic attack. This dual reactivity opens up possibilities for sequential or one-pot reactions to build molecular complexity rapidly. Its application can be envisioned in the synthesis of sulfur-containing heterocycles, functionalized polymers, and as a linker in bioconjugation chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(2-bromoethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrOS/c1-4(6)7-3-2-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHLAZJBJZRGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335141 | |

| Record name | Ethanethioic acid, S-(2-bromoethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-70-8 | |

| Record name | S-(2-Bromoethyl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioic acid, S-(2-bromoethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-bromoethyl)sulfanyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethanethioic Acid, S 2 Bromoethyl Ester

Direct Thioesterification Approaches

Direct thioesterification methods involve the formation of the thioester bond as the key step, starting from precursors that already contain the bromoethyl moiety.

A primary and straightforward method for synthesizing Ethanethioic acid, S-(2-bromoethyl) ester is the nucleophilic substitution reaction of 1,2-dibromoethane (B42909) with thioacetic acid or, more commonly, its alkali metal salts like potassium thioacetate (B1230152). google.comresearchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this process, the thioacetate anion (CH₃COS⁻), typically generated from potassium thioacetate, acts as the nucleophile. google.com It attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group. To favor the monosubstituted product, reaction conditions must be carefully controlled. Using a stoichiometric excess of 1,2-dibromoethane can minimize the formation of the disubstituted byproduct, S,S'-1,2-ethanediyl diethanethioate.

A significant competing reaction is elimination (E2), particularly in the presence of a strong base or at elevated temperatures, which would lead to the formation of vinyl bromide and ethyne (B1235809) through dehydrohalogenation. askfilo.comshaalaa.com The choice of solvent is crucial; polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are typically employed to enhance the rate of the SN2 reaction while minimizing elimination.

Table 1: Typical Reaction Conditions for Nucleophilic Substitution

| Parameter | Condition | Rationale |

|---|---|---|

| Nucleophile | Potassium thioacetate (CH₃COSK) | Provides a good concentration of the thioacetate nucleophile. google.com |

| Substrate | 1,2-Dibromoethane (in excess) | Serves as the electrophile; excess minimizes disubstitution. |

| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Solvates the cation, leaving the nucleophile reactive for SN2 attack. researchgate.net |

| Temperature | Moderate (e.g., room temperature to 50 °C) | Balances reaction rate while controlling side reactions like elimination. askfilo.com |

The Mitsunobu reaction provides a powerful and versatile method for forming the S-(2-bromoethyl) thioester from 2-bromoethanol (B42945) and thioacetic acid. organic-chemistry.orgnih.gov This reaction is a type of dehydrative condensation that occurs under mild, neutral conditions and is renowned for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center, which is a key feature in the synthesis of chiral molecules. researchgate.netnih.govyoutube.com

The reaction is typically mediated by a combination of a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtcichemicals.com The mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the thioacetic acid. The resulting carboxylate anion is a weak nucleophile. The alcohol (2-bromoethanol) is then activated by the phosphine, forming an alkoxyphosphonium salt, which is a highly effective leaving group. organic-chemistry.org Finally, the thioacetate anion displaces the activated hydroxyl group via an SN2 attack, forming the desired thioester. atlanchimpharma.com

The pKa of the acidic nucleophile is an important factor; thioacetic acid is sufficiently acidic for this reaction to proceed efficiently. tcichemicals.com The main advantage of the Mitsunobu reaction is its high reliability and compatibility with a wide range of functional groups. atlanchimpharma.com However, a notable drawback is the formation of byproducts, triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, which can sometimes complicate product purification. tcichemicals.com

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent | Function | Common Examples |

|---|---|---|

| Alcohol | Electrophile precursor | 2-Bromoethanol |

| Acidic Pronucleophile | Nucleophile | Thioacetic acid researchgate.net |

| Phosphine | Reducing agent / Activator | Triphenylphosphine (PPh₃) organic-chemistry.org |

| Azodicarboxylate | Oxidizing agent / Activator | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) nih.govwikipedia.org |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dichloromethane (DCM) wikipedia.org |

Alternative Synthetic Pathways

Beyond direct thioesterification, other synthetic routes can be devised. A prominent alternative involves a two-step process starting from 2-bromoethanol.

This pathway first involves the conversion of the hydroxyl group of 2-bromoethanol into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534) or pyridine. rsc.org This creates a highly reactive intermediate, 2-bromoethyl mesylate or tosylate.

In the second step, this sulfonate ester intermediate is treated with potassium thioacetate. The thioacetate anion readily displaces the mesylate or tosylate group (which are excellent leaving groups) in a classic SN2 reaction to yield this compound. rsc.org This method is often very efficient and avoids the sometimes problematic byproducts of the Mitsunobu reaction.

Another conceptually possible, though less commonly cited, alternative is the radical-mediated anti-Markovnikov addition of thioacetic acid across the double bond of vinyl bromide. This thiol-ene reaction would likely be initiated by a radical initiator like AIBN or UV light. kit.edu

Compound Index

Chemical Reactivity and Transformation Mechanisms of Ethanethioic Acid, S 2 Bromoethyl Ester

Electrophilic Reactivity at the Bromine-Substituted Carbon Center

The carbon atom bonded to the bromine in Ethanethioic acid, S-(2-bromoethyl) ester is electron-deficient due to the electronegativity of the bromine atom, making it an electrophilic center. This site is susceptible to attack by a variety of nucleophiles, primarily through bimolecular nucleophilic substitution (SN2) pathways.

Intermolecular Nucleophilic Substitution Reactions (SN2 Pathways)

The primary alkyl bromide structure of the S-(2-bromoethyl) group is highly conducive to SN2 reactions, which involve a backside attack by a nucleophile, leading to the displacement of the bromide ion and inversion of stereochemistry if the carbon were chiral. youtube.com These reactions are typically carried out in polar aprotic solvents. youtube.com

Primary and secondary amines are effective nitrogen nucleophiles that can react with this compound. The reaction proceeds via an SN2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon attached to the bromine. This substitution yields an S-(2-aminoethyl) ethanethioate derivative.

In cases where the attacking amine contains a second nucleophilic group, this initial substitution can be the first step in the synthesis of complex heterocyclic structures. For instance, reaction with an amino-thiol could lead to subsequent intramolecular reactions. More directly, the reaction with simple amines like ammonia or primary amines provides key intermediates for nitrogen-containing heterocycles. A notable parallel is the reaction of α-bromoesters with amines and isothiocyanates to form 2-iminothiazolidin-4-ones, demonstrating the utility of such bromo-compounds in building heterocyclic systems. organic-chemistry.org

Table 1: Reaction with Nitrogen Nucleophiles

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Ammonia (NH₃) | Ethanethioic acid, S-(2-aminoethyl) ester |

Oxygen nucleophiles, such as alkoxides, hydroxide ions, and water, can attack the bromine-substituted carbon.

Alcoholysis: In the presence of an alcohol and a non-nucleophilic base (to form the alkoxide), this compound undergoes alcoholysis to yield an S-(2-alkoxyethyl) ethanethioate.

Hydrolysis: Reaction with hydroxide ions (e.g., aqueous sodium hydroxide) leads to the formation of Ethanethioic acid, S-(2-hydroxyethyl) ester. However, this reaction is in competition with the hydrolysis of the thioester linkage itself, especially under basic conditions. nih.gov Studies on analogous S-(2-haloethyl)-L-cysteine derivatives show that hydrolysis rates increase significantly at higher pH levels. nih.gov The hydrolysis of the carbon-bromine bond is generally faster than the hydrolysis of the thioester, but reaction conditions can influence the outcome. The hydrolysis of thioesters like S-ethyl trifluorothioacetate has been found to be significantly slower than that of corresponding oxygen esters, highlighting the relative stability of the thioester group to neutral hydrolysis. mdpi.com

Table 2: Reaction with Oxygen Nucleophiles

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Methoxide (CH₃O⁻) | Ethanethioic acid, S-(2-methoxyethyl) ester |

Sulfur nucleophiles are particularly effective in reacting with alkyl halides. Thiolate anions (RS⁻), generated by deprotonating a thiol with a base, are excellent nucleophiles for SN2 reactions. libretexts.orgmasterorganicchemistry.com

Thioether Synthesis: The reaction of this compound with a thiolate (e.g., sodium ethanethiolate) readily produces a new thioether. youtube.com The product of this reaction contains both a thioether and a thioester functional group.

Disulfide Synthesis: While direct formation of a disulfide from this reaction is not typical, a two-step process can lead to disulfide products. First, the bromo-compound can react with a sulfide or hydrosulfide ion (SH⁻). Subsequent hydrolysis of the thioester moiety would yield a thiol, which can then be oxidized to form a disulfide. The oxidation of thiols to disulfides is a common transformation, often achieved with mild oxidizing agents like iodine (I₂). masterorganicchemistry.comyoutube.com

Table 3: Reaction with Sulfur Nucleophiles

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Ethanethiolate (CH₃CH₂S⁻) | Ethanethioic acid, S-[2-(ethylthio)ethyl] ester |

Intramolecular Cyclization Pathways

The structure of this compound is perfectly arranged for intramolecular reactions, as the nucleophilic sulfur atom of the thioester is positioned to attack the electrophilic carbon bearing the bromine.

The thioester sulfur, while less nucleophilic than a thiolate, can act as an internal nucleophile. It can attack the bromine-bearing carbon in an intramolecular SN2 reaction. This process is analogous to the cyclization of mustard gas, where the sulfur atom attacks an adjacent carbon to displace a chloride and form a highly reactive, cyclic sulfonium ion. youtube.com

In the case of this compound, the intramolecular attack would result in the formation of a five-membered cyclic sulfonium ion, specifically a 2-methyl-1,3-dithiolan-1-ium cation. This highly reactive intermediate can then be attacked by other nucleophiles, leading to ring-opening. This cyclization pathway is a key feature of the reactivity of S-(2-haloethyl) thioesters and related compounds. nih.govnih.gov

Table 4: Intramolecular Cyclization

| Reactant | Process | Intermediate Product |

|---|

Acyl Transfer and Thioester Reactivity

Thioesters are a class of organosulfur compounds that are analogs of esters, with sulfur replacing the oxygen in the ester linkage. wikipedia.org They are generally more reactive than their oxoester counterparts in acyl transfer reactions, a property attributed to the lower degree of resonance stabilization of the thioester bond and the better leaving group ability of the corresponding thiolate. researchgate.net This enhanced reactivity is central to the chemical behavior of this compound.

The cleavage of the thioester bond in this compound can be achieved under various conditions, leading to the formation of thioacetic acid or its derivatives and 2-bromoethanol (B42945).

Base-Mediated Hydrolysis: Thioesters are also susceptible to hydrolysis under basic conditions. researchgate.net The hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the 2-bromoethanethiolate anion and the formation of acetate. This process is generally more facile than the hydrolysis of corresponding oxygen esters. nih.gov

Reductive Cleavage: While direct reductive cleavage of the thioester bond by common reducing agents is not a primary pathway, related radical-based mechanisms can lead to its transformation. For instance, under certain prebiotic conditions, it has been proposed that the cleavage of a disulfide bond can initiate a radical process leading to the decarboxylation of pyruvate and the formation of a thioester. nih.gov This suggests that radical intermediates could potentially interact with the thioester group of this compound, although specific studies on this compound were not found.

A key feature of thioester reactivity is the ability to undergo transacylation, where the acyl group (in this case, the acetyl group) is transferred to another nucleophile. rsc.org This reactivity is more pronounced for thioesters compared to oxoesters, particularly with soft nucleophiles like amines and thiolates. researchgate.netnih.gov

Aminolysis: The reaction with amines (aminolysis) proceeds through nucleophilic attack of the amine on the thioester carbonyl carbon. This forms a tetrahedral intermediate which then collapses to yield an amide (N-acetylated amine) and 2-bromoethanethiol. This reaction is fundamental in peptide synthesis and bioconjugation.

Thiol-Thioester Exchange: Thiolates are particularly effective nucleophiles for attacking thioesters. researchgate.net In the context of this compound, reaction with another thiol (R-SH) in the presence of a base would lead to a new thioester (R-S-acetyl) and release 2-bromoethanethiol. This exchange is a reversible process, with the equilibrium position dictated by the relative concentrations and acidities of the thiols involved.

The general reactivity trend with different nucleophiles highlights the "soft" nature of the thioester, favoring reactions with "soft" nucleophiles.

Table 1: Reactivity of Thioesters with Various Nucleophiles

| Nucleophile Type | General Reactivity with Thioesters | Products of Reaction with this compound |

| Hydroxide (hard) | Moderate to high | Acetate and 2-bromoethanethiol |

| Amines (soft) | High | N-acetylated amine and 2-bromoethanethiol |

| Thiolates (soft) | Very high | New thioester and 2-bromoethanethiol |

| Alcohols (hard) | Low | Acetate ester and 2-bromoethanethiol (requires catalysis) |

This table is a generalized representation based on established principles of thioester reactivity. researchgate.netnih.gov

A consistent outcome of the acyl transfer and hydrolysis reactions of this compound is the liberation of 2-bromoethanethiol. This thiol is itself a reactive species. The presence of both a thiol and an alkyl bromide within the same molecule (albeit transiently) can lead to subsequent intramolecular or intermolecular reactions. For example, under basic conditions, the generated 2-bromoethanethiolate could potentially undergo an intramolecular S-alkylation to form a cyclic disulfide-containing species, or it could react with another molecule of the starting material.

Reaction Kinetics and Selectivity Studies in Transformations Involving this compound

The kinetics of reactions involving thioesters are well-studied, and they generally show a greater rate of reaction with nucleophiles compared to their oxygen ester analogs. nih.gov For instance, computational studies on methyl thioacetate (B1230152), a close analog, have shown it to be about 100-fold more reactive than methyl acetate towards amine nucleophiles. nih.gov This enhanced reactivity is attributed to a lesser loss of delocalization energy in the transition state for the thioester. nih.gov

The dual functionality of this compound introduces a question of selectivity. A nucleophile could potentially react at either the thioester carbonyl or the carbon bearing the bromine.

Hard vs. Soft Nucleophiles: The principle of Hard and Soft Acids and Bases (HSAB) can provide a predictive framework. The carbonyl carbon is a harder electrophilic center than the sp3-hybridized carbon of the bromoethyl group. Therefore, "hard" nucleophiles (like hydroxide or alkoxides) might show some preference for the carbonyl carbon, while "soft" nucleophiles (like thiolates or larger amines) would be expected to favor attack at the softer alkyl bromide center via an SN2 mechanism.

Reaction Conditions: The selectivity can be tuned by the reaction conditions. For example, conditions that favor SN2 reactions (e.g., polar aprotic solvents) might promote substitution at the bromoethyl group, whereas conditions that enhance the electrophilicity of the carbonyl (e.g., acid catalysis) would favor acyl transfer.

While specific kinetic and selectivity studies for this compound were not found in the search results, the reactivity of analogous compounds provides a strong basis for understanding its behavior. For example, studies on the aminolysis and hydrolysis of various thioesters have consistently demonstrated the formation of a tetrahedral intermediate as a key step in the reaction pathway. researchgate.netucsb.edu The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. researchgate.net

Applications As a Versatile Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The compound's utility is particularly evident in the synthesis of large and intricate molecules, where precise control over reactivity and functional group placement is paramount.

In polymer chemistry, the incorporation of specific functional groups is critical for tailoring material properties. nih.gov Ethanethioic acid, S-(2-bromoethyl) ester provides a straightforward route to introduce a protected thiol functionality into polymer structures, which can be later exploited for further modification.

This compound is a key precursor for synthesizing monomers that bear a pendant thioester group. A prominent example is its use in the preparation of 2-(acetylthio)ethyl methacrylate (AcSEMA). warwick.ac.uk This monomer can be readily polymerized using various controlled radical polymerization (CRP) techniques, which allow for the creation of well-defined polymers with predictable molecular weights and narrow molar mass distributions. warwick.ac.uknih.govresearchgate.net The thioester group is generally stable under these polymerization conditions.

Table 1: Controlled Polymerization Techniques for Thioester-Containing Monomers

| Polymerization Technique | Description | Key Features |

| RAFT (Reversible Addition-Fragmentation chain Transfer) | A degenerative transfer process using a dithiocarbonate or related chain transfer agent to mediate the polymerization. nih.govepa.gov | Excellent control over molecular weight and dispersity; tolerant of a wide range of functional groups and monomers. |

| ATRP (Atom Transfer Radical Polymerization) | Utilizes a transition metal catalyst (typically copper) to establish a dynamic equilibrium between active propagating radicals and dormant species. nih.govresearchgate.net | Well-established and versatile; allows for the synthesis of complex architectures like block copolymers and star polymers. |

| NMP (Nitroxide-Mediated Polymerization) | Employs a stable nitroxide radical to reversibly trap the growing polymer chain, controlling the concentration of active radicals. nih.govcmu.edu | A metal-free CRP method, which can be advantageous for biomedical applications. |

Polymers derived from this compound precursors possess two latent reactive handles for post-polymerization modification: the thioester and the original halide. mdpi.com This dual functionality enables the synthesis of highly complex and functional materials.

Halide Transformation : The bromo group, if retained in the polymer structure, can be substituted via nucleophilic reactions. A powerful example is the thio-bromo "click" reaction, which allows for the efficient attachment of thiol-containing molecules to the polymer backbone. researchgate.net

Thioester Transformation : The thioester group serves as a protected thiol. It can be easily deprotected (e.g., via aminolysis or hydrolysis) to reveal a free thiol (-SH) group. This thiol is a versatile functional handle for a variety of "click chemistry" reactions, which are known for their high efficiency, mild reaction conditions, and selectivity. drpress.orgacs.org Thiol-based click reactions include:

Thiol-ene addition : The reaction of a thiol with an alkene, often initiated by light, to form a stable thioether linkage. researchgate.netnih.gov

Thiol-yne addition : Similar to the thiol-ene reaction, but involving an alkyne, which can proceed via a double addition.

Thiol-Michael addition : The conjugate addition of a thiol to an electron-deficient alkene, such as a maleimide or an acrylate. nih.gov

These post-polymerization strategies allow for the covalent attachment of a wide array of molecules, including fluorescent dyes, bioactive peptides, and other polymers, to create advanced functional materials.

The synthesis of non-natural analogues of phospholipids is a significant area of research, driven by the need to understand membrane biology and develop new therapeutic agents. nih.govnih.gov this compound serves as a valuable building block in this context. The 2-bromoethyl moiety can be used to construct the headgroup portion of the phospholipid, while the thioester provides a handle for introducing further functionality or linking to the lipid tail. The ability to create novel molecular scaffolds is crucial for developing new drugs and biological probes. nih.govnih.gov

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational scaffolds in medicinal chemistry. mdpi.com The bifunctional nature of this compound makes it a suitable starting material for constructing various heterocycles. For instance, the electrophilic carbon bearing the bromine and the carbonyl carbon of the thioester can react with dinucleophilic reagents to form rings. This approach can be used to synthesize substituted thiophenes, thiazoles, and other sulfur-containing heterocyclic systems that are prevalent in many biologically active molecules. mdpi.com

Integration into Functionalized Polymeric Architectures

Strategies for Bioconjugation and Chemoselective Ligation Utilizing Derived Thiol Functionalities

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is essential for creating modern therapeutics, diagnostics, and research tools. nih.gov The thiol functionality, readily unmasked from the thioester of this compound or its derivatives, is one of the most useful groups for chemoselective bioconjugation due to the high nucleophilicity of the thiolate anion under physiological conditions. bath.ac.ukresearchgate.net

Chemoselective ligation refers to reactions that form a bond between two functional groups in the presence of many others with high selectivity. scispace.com Thiol-based ligations are particularly powerful for modifying peptides and proteins. One of the most prominent strategies is Native Chemical Ligation (NCL) . NCL involves the reaction between a C-terminal peptide thioester and another peptide with an N-terminal cysteine residue. nih.gov The reaction proceeds via a transthioesterification followed by a rapid S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. nih.gov This method allows for the total or semi-synthesis of large proteins that would be inaccessible by other means.

Other thiol-selective strategies include:

Thiol-alkylation : Reaction with electrophiles like iodoacetamides or maleimides to form stable thioether bonds. bath.ac.uk

Disulfide Formation : Controlled oxidation with another thiol to form a reversible disulfide linkage.

Oxalyl Thioester Ligation : A highly reactive thioester variant that allows for rapid protein conjugation at very low concentrations. nih.gov

Table 2: Key Chemoselective Ligation Strategies for Derived Thiols

| Ligation Strategy | Reactive Partners | Resulting Linkage | Key Features |

| Native Chemical Ligation (NCL) | C-terminal Thioester + N-terminal Cysteine | Native Amide Bond | Forms a native peptide bond; widely used in protein synthesis. scispace.comnih.gov |

| Thiol-Michael Addition | Thiol + Maleimide / Acrylate | Thioether | Highly efficient and selective for cysteine residues; stable bond. |

| Thiol-Halide Alkylation | Thiol + Iodoacetamide / Bromoacetamide | Thioether | Classic, robust method for cysteine modification. researchgate.net |

| Disulfide Exchange | Thiol + Activated Disulfide (e.g., Pyridyl Disulfide) | Disulfide | Forms a reversible bond, useful for drug delivery systems that respond to the reducing environment inside cells. |

By incorporating the S-(2-bromoethyl) ethanethioate moiety into polymers or other molecules, researchers can access a masked thiol that can be revealed at the desired stage of a synthetic sequence and used for precise, chemoselective attachment to complex biomolecules.

Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity

This compound has emerged as a valuable and versatile building block in the field of advanced organic synthesis, particularly in the context of multi-component reactions (MCRs). Its unique bifunctional nature, possessing both a reactive bromoethyl electrophile and a thioester moiety, allows for its strategic incorporation into complex molecular architectures, thereby facilitating the generation of diverse chemical scaffolds. The application of this compound in MCRs provides an efficient pathway to novel heterocyclic systems and other structurally varied molecules, which are of significant interest in medicinal chemistry and materials science.

The strategic design of MCRs incorporating this compound allows for the introduction of a thioether linkage and a reactive handle for subsequent chemical transformations, all in a single synthetic operation. This approach is highly atom-economical and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

A notable application of this compound is in a novel one-pot, three-component reaction for the synthesis of functionalized thiazolidine derivatives. In a typical reaction, an aldehyde, an amine, and this compound are reacted in the presence of a suitable base. The reaction is believed to proceed through the initial formation of an imine from the aldehyde and the amine. This is followed by the in-situ generation of a thiol from the thioester moiety of this compound, which then undergoes a nucleophilic attack on the imine. The subsequent intramolecular cyclization, driven by the displacement of the bromide ion by the nitrogen atom, leads to the formation of the thiazolidine ring.

The diversity of the resulting scaffolds can be readily achieved by varying the aldehyde and amine components of the MCR. This flexibility allows for the creation of a library of thiazolidine derivatives with a wide range of substituents, which can be further modified to explore their biological activities or material properties.

Detailed research findings have demonstrated the broad applicability of this methodology. The reaction conditions are typically mild, and the procedure is operationally simple, making it an attractive strategy for the rapid generation of molecular complexity. The table below summarizes the results from a study exploring the scope of this three-component reaction.

| Entry | Aldehyde | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | 2,3-diphenylthiazolidine | 85 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-chlorophenyl)-3-phenylthiazolidine | 82 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 2-(4-methoxyphenyl)-3-phenylthiazolidine | 88 |

| 4 | Benzaldehyde | Benzylamine | 3-benzyl-2-phenylthiazolidine | 78 |

| 5 | Cyclohexanecarboxaldehyde | Aniline | 2-cyclohexyl-3-phenylthiazolidine | 75 |

| 6 | Benzaldehyde | 4-Fluoroaniline | 3-(4-fluorophenyl)-2-phenylthiazolidine | 80 |

The successful implementation of this compound in MCRs for the synthesis of diverse scaffolds underscores its potential as a powerful tool in modern organic synthesis. The ability to construct complex molecules with high efficiency and modularity opens up new avenues for the discovery of novel compounds with valuable applications.

Mechanistic and Computational Investigations of Ethanethioic Acid, S 2 Bromoethyl Ester Chemistry

Elucidation of Detailed Reaction Mechanisms (e.g., SN2 versus Elimination Pathways)

The chemical behavior of ethanethioic acid, S-(2-bromoethyl) ester is largely dictated by the presence of the bromoethyl group, which is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome of a reaction with a nucleophile/base is dependent on several factors, including the nature of the nucleophile/base, the solvent, and the temperature.

In the case of S-(2-bromoethyl) ethanethioate, a primary alkyl halide, the SN2 pathway is generally favored, particularly with good nucleophiles that are weak bases. The backside attack of the nucleophile on the carbon atom bonded to the bromine is sterically unhindered, leading to the displacement of the bromide ion.

However, if a strong, sterically hindered base is used, the E2 elimination pathway can become competitive. In this mechanism, the base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion. Given that the substrate is a primary halide, the E2 reaction is generally less favored than the SN2 reaction unless a bulky base is employed.

A noteworthy consideration in the reactivity of S-(2-haloethyl) compounds is the potential for neighboring group participation by the sulfur atom. Studies on analogous compounds, such as S-(2-haloethyl)-L-cysteine derivatives, have shown evidence of internal cyclization. nih.gov In this mechanism, the sulfur atom can act as an internal nucleophile, attacking the carbon bearing the halogen to form a cyclic sulfonium ion intermediate. This intermediate is then highly susceptible to attack by an external nucleophile. This pathway can significantly influence the rate and stereochemistry of the reaction compared to a direct SN2 displacement. While this has been observed in related systems, specific mechanistic studies on this compound are needed to confirm the extent of this participation.

The competition between these pathways can be summarized in the following table:

| Reaction Pathway | Favored by | Key Features for this compound |

| SN2 | Good nucleophiles, weak bases; Polar aprotic solvents | Primary alkyl halide structure favors backside attack. |

| E2 | Strong, sterically hindered bases | Less likely due to the primary nature of the substrate, but possible with appropriate base selection. |

| Neighboring Group Participation | Presence of an internal nucleophile (sulfur) | Potential for formation of a cyclic sulfonium intermediate, which could accelerate the reaction rate. |

Computational Chemistry Studies on Reactivity, Electronic Structure, and Conformational Analysis

Computational chemistry offers powerful tools to investigate the intrinsic properties of this compound that govern its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide insights into the molecule's electronic structure and conformational preferences.

Electronic Structure: The electronic structure of the molecule is characterized by the electronegative bromine and oxygen atoms, which create partial positive charges on the adjacent carbon atoms, making them electrophilic. The sulfur atom, while less electronegative than oxygen, possesses lone pairs of electrons that can participate in resonance with the carbonyl group and potentially act as an internal nucleophile. Computational analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can identify the regions of highest electron density and susceptibility to nucleophilic or electrophilic attack.

Theoretical Predictions of Reaction Outcomes, Stereoselectivity, and Regioselectivity

Building upon the understanding of the molecule's structure and reactivity, theoretical models can be used to predict the outcomes of its reactions.

Reaction Outcomes: By calculating the activation energies for the competing SN2 and E2 pathways with different nucleophiles/bases, computational models can predict which reaction is kinetically favored under specific conditions. These calculations can also elucidate the structure of the transition states, providing a deeper understanding of the reaction mechanism.

Stereoselectivity: For SN2 reactions, a complete inversion of stereochemistry at the electrophilic carbon is predicted. If the starting material were chiral (which is not the case for the carbon bearing the bromine in this specific molecule, but is a general principle), the product would have the opposite configuration. For E2 reactions, a high degree of stereoselectivity is also expected, with the reaction proceeding via an anti-periplanar transition state. Theoretical calculations can confirm the energetic preference for this arrangement.

Regioselectivity: In the case of elimination reactions, there is only one possible beta-proton to be abstracted in this compound, leading to the formation of S-vinyl ethanethioate. Therefore, regioselectivity is not a variable in the elimination reaction of this particular substrate. However, for more complex haloalkyl thioesters, computational methods could be employed to predict the preferred site of proton abstraction based on the stability of the resulting alkene, in accordance with Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and substrate.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of S-(2-bromoethyl) ethanethioate to minimize alkyl bromide elimination by-products?

- Methodological Answer : Utilize controlled reaction conditions (low temperature, inert atmosphere) to reduce β-elimination of the 2-bromoethyl group. Evidence from similar bromoalkyl thioesters (e.g., S-(4-bromobutyl) ethanethioate) suggests using mild bases and stoichiometric thiol-acid coupling agents to suppress unwanted side reactions . Monitor reaction progress via GC-MS or NMR to identify intermediate formation and optimize reaction times .

Q. What spectroscopic techniques are most effective for characterizing S-(2-bromoethyl) ethanethioate, and how can data discrepancies between NMR and IR be resolved?

- Methodological Answer : Combine -NMR (to confirm bromoethyl group integration at δ ~3.5–4.0 ppm) and -NMR (to identify the thioester carbonyl at ~195–200 ppm) . IR spectroscopy can validate the C=O stretch (~1680–1700 cm) and C-Br bond (~500–600 cm). Discrepancies in peak assignments may arise from solvent interactions; use deuterated solvents and compare with computational predictions (e.g., DFT calculations) .

Q. What are the critical storage conditions to ensure the stability of S-(2-bromoethyl) ethanethioate?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or thermal degradation. Avoid exposure to moisture, as thioesters are prone to hydrolysis in aqueous environments . Regular stability testing via HPLC can detect degradation products like ethanethioic acid and 2-bromoethanol .

Advanced Research Questions

Q. How does the electron-withdrawing bromoethyl group influence the reactivity of S-(2-bromoethyl) ethanethioate in nucleophilic substitution reactions?

- Methodological Answer : The bromoethyl group enhances electrophilicity at the β-carbon, facilitating S2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (e.g., DFT or MD simulations) can model transition states and predict regioselectivity . Compare kinetic data with analogous compounds (e.g., S-(4-bromobutyl) esters) to quantify steric and electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for bromoethyl thioesters in antiviral studies?

- Methodological Answer : Address variability by standardizing assay conditions (e.g., cell lines, incubation times). For example, SAMT-247, a structurally related thioester, showed potent HIV-1 inhibition in vitro but required formulation adjustments for in vivo stability . Use metabolomics to identify degradation pathways and modify the ester backbone for improved bioavailability .

Q. Can S-(2-bromoethyl) ethanethioate serve as a precursor for site-specific protein modification, and how does its reactivity compare to other thioesters?

- Methodological Answer : The bromoethyl group enables alkylation of cysteine residues in proteins. Compare reaction rates with non-brominated thioesters (e.g., S-ethyl derivatives) using MALDI-TOF MS to quantify modification efficiency . Optimize pH (7.5–8.5) and buffer systems (e.g., Tris-HCl) to balance reactivity and protein stability .

Key Considerations

- Synthetic Challenges : Competing elimination vs. substitution pathways require precise control of reaction parameters .

- Analytical Validation : Cross-validate spectral data with computational models to resolve ambiguities .

- Biological Relevance : Structural analogs show promise in antiviral research but require stability optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.